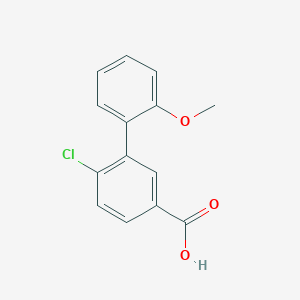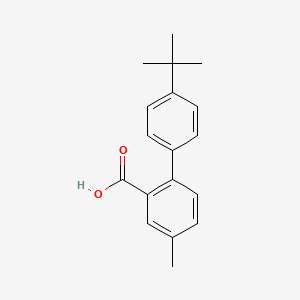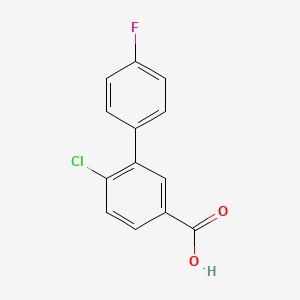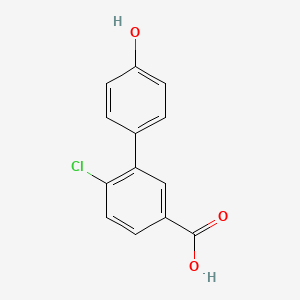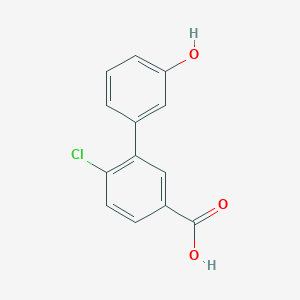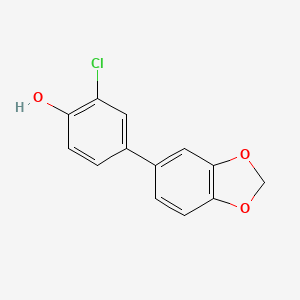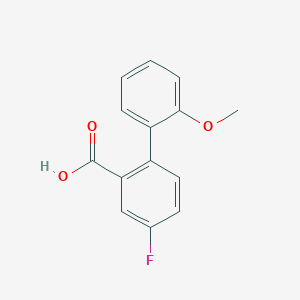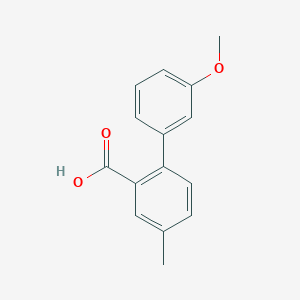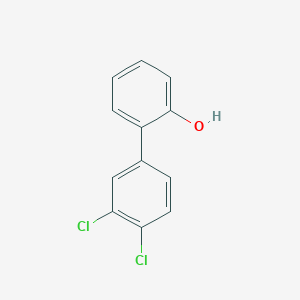
2-(3,4-Dichlorophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Environmental Impact and Biodegradation
2-(3,4-Dichlorophenyl)phenol, belonging to the class of chlorophenols, has been recognized for its environmental significance, particularly in the context of biodegradation and toxicity. Chlorophenols, including 2-(3,4-Dichlorophenyl)phenol, are known for their moderate to considerable toxic effects on mammalian and aquatic life. However, their persistence in the environment can be variable, largely depending on the presence of adapted microflora capable of biodegrading these compounds. The environmental fate of chlorophenols is thus influenced by microbial action, which can moderate their persistence and mitigate potential toxic effects, especially in aquatic environments where these compounds exert a strong organoleptic impact (Krijgsheld & Van Der Gen, 1986).
Sorption Characteristics
The interaction of 2-(3,4-Dichlorophenyl)phenol with soil and organic matter through sorption processes significantly influences its mobility and bioavailability in the environment. Understanding the sorption behavior of such chlorophenols is crucial for assessing their environmental impact, especially in relation to soil and water pollution. Studies indicate that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, including 2-(3,4-Dichlorophenyl)phenol, highlighting the complex dynamics governing the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
Toxicological Perspectives
From a toxicological standpoint, the exposure to chlorophenols such as 2-(3,4-Dichlorophenyl)phenol is associated with a range of health effects. These compounds have been studied for their endocrine-disrupting capabilities, impacting reproductive and immune systems in both humans and wildlife. The presence of chlorophenols in various environmental matrices, including water bodies and soil, necessitates a thorough understanding of their health implications, with a focus on mitigating exposure and enhancing biodegradation strategies to prevent adverse effects (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021).
作用機序
Target of Action
2-(3,4-Dichlorophenyl)phenol is a chlorinated derivative of phenol Similar compounds like 2,4-dichlorophenoxyacetic acid, a derivative of phenol, are known to target broadleaf weeds by inducing uncontrolled growth .
Mode of Action
It’s structurally similar compound, 2,4-dichlorophenoxyacetic acid, acts as a synthetic auxin (a type of plant hormone) that induces uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
For instance, 2,4-Dichlorophenol, a related compound, has been shown to undergo efficient degradation in water through sequential electrocatalytic reduction and oxidation .
Pharmacokinetics
It’s structurally similar compound, 2,4-dichlorophenol, is known to be readily absorbed through the skin in its liquid (molten) state .
Result of Action
Related compounds like 2,4-dichlorophenol have been associated with kidney failure, liver failure, and failure of various other organs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Dichlorophenyl)phenol. For instance, a study on the degradation of 2,4-Dichlorophenol in water found that the removal efficiency of the compound could reach 96.76% under optimal conditions of pH, temperature, and ammonium nitrate concentration . Furthermore, the presence of free-chloride in the culture medium had a significant impact on the catabolism of 2,4-dichlorophenol .
特性
IUPAC Name |
2-(3,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBCSYQCWKGOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653516 |
Source


|
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)phenol | |
CAS RN |
209613-97-8 |
Source


|
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


